3-Bromo-N'-(furan-2-ylmethylene)benzohydrazide
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Overview
Description
3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide is an organic compound with the molecular formula C12H9BrN2O2 and a molecular weight of 293.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, a furan ring, and a hydrazide group. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide typically involves the condensation reaction between 3-bromobenzoic acid hydrazide and furan-2-carbaldehyde . The reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is then heated under reflux for several hours to yield the desired product .
Chemical Reactions Analysis
3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom and furan ring can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide include:
3-Bromo-N’-(thiophen-2-ylmethylene)benzohydrazide: Similar structure but with a thiophene ring instead of a furan ring.
3-Bromo-N’-(pyridin-2-ylmethylene)benzohydrazide: Contains a pyridine ring instead of a furan ring.
3-Bromo-N’-(phenylmethylene)benzohydrazide: Has a phenyl ring instead of a furan ring.
The uniqueness of 3-Bromo-N’-(furan-2-ylmethylene)benzohydrazide lies in its combination of a bromine atom, a furan ring, and a hydrazide group, which imparts distinct chemical and biological properties.
Biological Activity
3-Bromo-N'-(furan-2-ylmethylene)benzohydrazide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom, a furan ring, and a hydrazone functional group. Its molecular structure includes a benzohydrazide moiety connected to a furan-2-ylmethylene group via a hydrazone bond. This specific arrangement contributes to its distinct chemical reactivity and biological activity.
Structural Features
Feature | Description |
---|---|
Bromine Atom | Enhances reactivity and potential biological interactions |
Furan Ring | Contributes to the compound's electron-rich nature |
Hydrazone Group | Facilitates reversible covalent bonding with biological targets |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action is believed to involve the modulation of apoptotic pathways, primarily through the generation of reactive oxygen species (ROS).
Key Findings
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Caspase Activation : The compound promotes caspase-3 activation, leading to chromatin condensation and nuclear fragmentation, indicative of apoptosis .
- Metal Complex Formation : Derivatives of this compound can form metal complexes that enhance their biological activity through coordination chemistry .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial and fungal strains.
Antimicrobial Efficacy
- Bacterial Strains : The compound exhibits significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
- Fungal Strains : Moderate antifungal activity has been noted against Candida species.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique attributes of this compound.
Compound Name | Structural Features | Unique Attributes |
---|---|---|
3-Bromo-N'-(1-(2-thienyl)ethylidene)benzohydrazide | Contains a thienyl group instead of furan | Exhibits coordination properties with metal ions |
3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide | Contains trifluoromethyl and sulfonamide groups | Potentially enhanced solubility and reactivity |
4-Methoxybenzoylhydrazones | Similar hydrazone structure but different substituents | Explored for diverse biological activities |
Case Study 1: Apoptosis Induction in Cancer Cells
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis. The mechanism involved ROS production leading to mitochondrial dysfunction and subsequent activation of pro-apoptotic proteins .
Case Study 2: Antimicrobial Activity Assessment
In vitro assays assessed the antimicrobial efficacy of the compound against clinical isolates of MRSA and other pathogens. The results indicated that it exhibited bactericidal activity with minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
Properties
CAS No. |
93418-03-2 |
---|---|
Molecular Formula |
C12H9BrN2O2 |
Molecular Weight |
293.12 g/mol |
IUPAC Name |
3-bromo-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-4-1-3-9(7-10)12(16)15-14-8-11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
DMFLZTOCPPEFDB-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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